(1-isopropyl-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
“(1-isopropyl-1H-pyrazol-5-yl)acetonitrile” is a chemical compound with the molecular formula C8H11N3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of “(1-isopropyl-1H-pyrazol-5-yl)acetonitrile” is 149.19 . The IUPAC name is 2-(2-propan-2-ylpyrazol-3-yl)acetonitrile . The compound has a complexity of 167 and a topological polar surface area of 41.6 .Physical And Chemical Properties Analysis
“(1-isopropyl-1H-pyrazol-5-yl)acetonitrile” has a molecular weight of 149.19 and a molecular formula of C8H11N3 . It has a complexity of 167, a topological polar surface area of 41.6, and an XLogP3 of 0.6 .Scientific Research Applications
Supramolecular Chemistry
Pyrazole compounds have been studied for their ability to form supramolecular structures , which are larger entities formed from smaller molecules through non-covalent bonds like hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. These structures are crucial in the development of new materials with specific properties for applications in nanotechnology, drug delivery systems, and molecular electronics .
Pharmaceutical Research
Pyrazoles are known for their pharmacological effects , including antileishmanial and antimalarial activities. They serve as a scaffold for developing new therapeutic agents due to their significant biological activities. Research into pyrazole derivatives could lead to new treatments for infectious diseases .
Mechanism of Action
Target of Action
The primary targets of (1-isopropyl-1H-pyrazol-5-yl)acetonitrile are currently unknown. This compound is a type of pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to affect various biological pathways, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways influenced by this compound and their downstream effects are subjects of ongoing research.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-7(2)11-8(3-5-9)4-6-10-11/h4,6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQZCVXIFYBMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-isopropyl-1H-pyrazol-5-yl)acetonitrile |
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